molecular formula C13H14N2O4 B13797683 alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide CAS No. 69352-90-5

alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide

Cat. No.: B13797683
CAS No.: 69352-90-5
M. Wt: 262.26 g/mol
InChI Key: UQQAXRSOQDEDNI-UHFFFAOYSA-N
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Description

Alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide is a chemical compound with the molecular formula C13H14N2O4 It is known for its unique structure, which includes a tetrahydrophthalimido group attached to a glutarimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide typically involves the reaction of phthalic anhydride with glutarimide under specific conditions. The process may include the use of solvents such as toluene and catalysts to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The final product is often subjected to purification steps, such as recrystallization, to remove impurities and achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific activities and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

69352-90-5

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C13H14N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-2,7-9H,3-6H2,(H,14,16,17)

InChI Key

UQQAXRSOQDEDNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

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